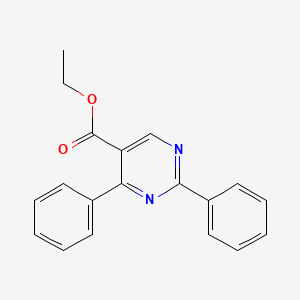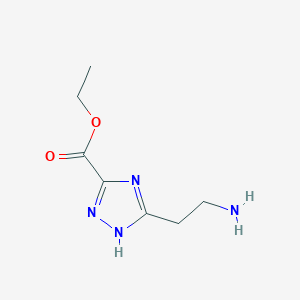![molecular formula C21H28N6O B3154589 (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol CAS No. 779353-02-5](/img/structure/B3154589.png)
(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol
Overview
Description
CDK-IN-6 is a compound known for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their inhibition has been a significant focus in cancer therapy. CDK-IN-6 has shown promise in preclinical studies for its potential to halt the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
Scientific Research Applications
CDK-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CDK inhibitors and to develop new derivatives with improved properties.
Biology: Employed in cell biology studies to investigate the role of CDKs in cell cycle regulation and to explore the effects of CDK inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly those characterized by dysregulated CDK activity.
Mechanism of Action
Target of Action
CDK-IN-6, also known as (S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol, primarily targets Cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play crucial roles in the control of cell division and modulate transcription in response to several extra- and intracellular cues . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase .
Mode of Action
CDK-IN-6 interacts with its targets, CDK4/6, by binding to the ATP-binding domains of these kinases . This interaction results in the suppression of phosphorylation of the retinoblastoma tumor suppressor protein, which serves to prevent cancer cell proliferation . This inhibition of CDK4/6 activity leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by CDK-IN-6 is the cell cycle, specifically the transition from the G1 (cell growth) phase to the S (DNA synthesis) phase . By inhibiting CDK4/6, CDK-IN-6 prevents the progression of the cell cycle, thereby inhibiting abnormal cell proliferation and cancer development . Other pathways that may be affected include JAK/STAT, PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, BTK/NF-ΚB, and Wnt/β-catenin pathways .
Result of Action
The primary result of CDK-IN-6 action is the prevention of cancer cell proliferation through the suppression of CDK4/6 activity . This leads to cell cycle arrest and apoptosis, thereby inhibiting abnormal cell proliferation and cancer development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK-IN-6 typically involves a series of organic reactions, including condensation, cyclization, and functional group modificationsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CDK-IN-6 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
CDK-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of CDK-IN-6 with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards CDK4 and CDK6, providing a range of compounds for further study and development .
Comparison with Similar Compounds
CDK-IN-6 is part of a class of compounds known as CDK inhibitors. Similar compounds include:
Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer. It shares a similar mechanism of action with CDK-IN-6 but may differ in its pharmacokinetic properties and side effect profile.
Ribociclib: Another CDK4/6 inhibitor with clinical applications in breast cancer therapy. It has a similar structure to CDK-IN-6 but may exhibit different selectivity and potency.
Abemaciclib: A CDK4/6 inhibitor that is distinguished by its ability to cross the blood-brain barrier, making it potentially useful for treating brain metastases.
CDK-IN-6 is unique in its specific structural features and binding affinities, which may confer advantages in terms of selectivity and efficacy compared to other CDK inhibitors .
Properties
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-15-24-27-19(23-14-16-6-5-9-22-13-16)12-20(25-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12-13,15,18,23,28H,2-4,7-8,10-11,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKFUJKFJMIJDX-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCCC4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN=CC=C3)N4CCCC[C@H]4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)
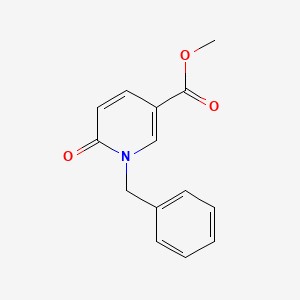
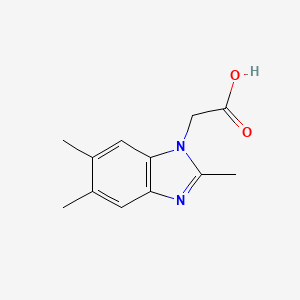
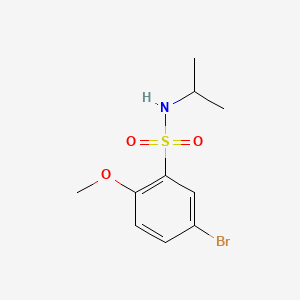
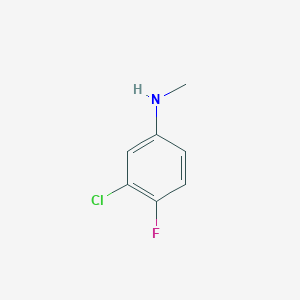

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
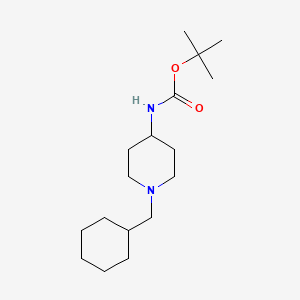
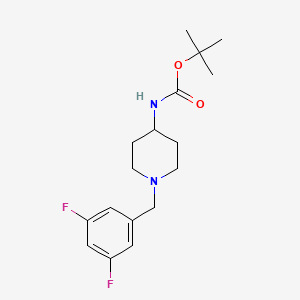
![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)

